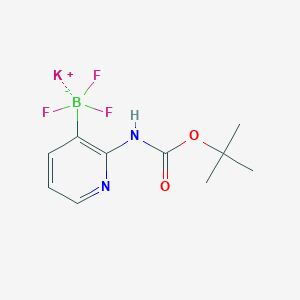
5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a benzyloxy group and a fluorine atom attached to the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-(benzyloxy)aniline with a thioamide under specific conditions. One common method includes:
Starting Materials: 2-fluoro-5-(benzyloxy)aniline and a thioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol.
Procedure: The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using less toxic solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or benzyloxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)thiazol-2-amine: Lacks the benzyloxy group, which may affect its biological activity.
5-(Benzyloxy)thiazol-2-amine: Lacks the fluorine atom, which can influence its reactivity and interactions.
2-Aminothiazole: A simpler thiazole derivative with different biological properties.
Uniqueness
5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine is unique due to the presence of both the benzyloxy and fluorine substituents, which can enhance its biological activity and specificity. The combination of these groups can lead to improved binding affinity to molecular targets and increased potency in various applications.
Properties
Molecular Formula |
C16H13FN2OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(2-fluoro-5-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13FN2OS/c17-14-7-6-12(20-10-11-4-2-1-3-5-11)8-13(14)15-9-19-16(18)21-15/h1-9H,10H2,(H2,18,19) |
InChI Key |
LUBUKNBGUNZBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C3=CN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)

